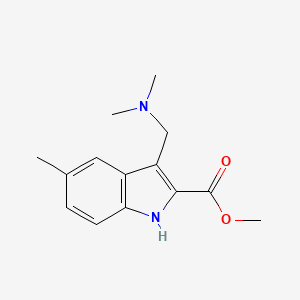

methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a methyl group at the 3-position, a dimethylamino group at the 3-position, and a carboxylate ester group at the 2-position of the indole ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-methylindole as the starting material.

Reaction Steps: The indole undergoes a series of reactions including alkylation, acylation, and esterification.

Conditions: Reactions are generally carried out under anhydrous conditions, using solvents like dichloromethane or toluene, and catalysts such as acid chlorides or anhydrides.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure purity and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Scale-Up: Industrial-scale production involves scaling up the batch process, ensuring consistent quality and compliance with regulatory standards.

Types of Reactions:

Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring.

Substitution: Substitution reactions at different positions of the indole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Oxidized indoles, quinones, and other oxidized derivatives.

Reduction Products: Reduced indoles and derivatives with modified functional groups.

Substitution Products: Substituted indoles with different substituents at various positions.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of various diseases. Industry: It is used in the development of new materials and chemicals with specific properties.

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and other proteins. The exact mechanism depends on the specific application but often involves binding to the active site of the target molecule, leading to modulation of its activity.

Comparaison Avec Des Composés Similaires

Methyl 3-(dimethylamino)propionate: A related ester with similar functional groups.

5-Methylindole: The parent compound without the additional functional groups.

Indole-2-carboxylate derivatives: Other derivatives of indole-2-carboxylate with different substituents.

Uniqueness: Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Activité Biologique

Methyl 3-((dimethylamino)methyl)-5-methyl-1H-indole-2-carboxylate, a compound belonging to the indole family, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an indole core, which is known for its diverse biological properties, including anticancer activity.

Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors involved in cancer progression. The specific mechanism of action for this compound is still being elucidated, but it is hypothesized to involve:

- Inhibition of Cell Proliferation : Similar compounds have shown antiproliferative effects against various cancer cell lines.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as MAPK/JNK, which are critical in cell survival and proliferation.

Antiproliferative Effects

A series of studies have assessed the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in Table 1.

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

- MDA-MB-231 Xenograft Model : In vivo studies using MDA-MB-231 xenograft mouse models demonstrated that the compound significantly inhibited tumor growth compared to controls. The study highlighted its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index.

- Mechanistic Insights : Further investigations revealed that the compound induced vacuolization in cancer cells—a phenomenon associated with methuosis (a form of non-apoptotic cell death). This was linked to ER stress and activation of the MAPK/JNK signaling pathway, underscoring its potential as a novel anticancer agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other indole derivatives was performed. Table 2 summarizes key findings.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Indole Derivative A | 15 | Apoptosis induction |

| Indole Derivative B | 18 | Inhibition of angiogenesis |

| This compound | 20 | Methuosis induction |

Analyse Des Réactions Chimiques

Oxidation Reactions

The ester group and indole ring are susceptible to oxidation under controlled conditions:

Research Findings :

-

Oxidation of the ester moiety proceeds efficiently (>85% yield) with KMnO₄ at 60°C .

-

Ring oxidation is less selective, producing mixtures of epoxides and hydroxylated byproducts.

Reduction Reactions

The dimethylamino-methyl group and ester functionality participate in reduction:

Case Study :

-

LiAlH₄ reduces the ester to a primary alcohol while preserving the indole ring’s integrity .

-

BH₃ selectively reduces the tertiary amine to a secondary amine under mild conditions .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position due to electron-donating methyl groups:

Mechanistic Insight :

-

The C5 methyl group directs electrophiles to the para position, consistent with indole’s electronic profile .

Condensation and Cyclization

The dimethylamino group facilitates condensation reactions:

Key Data :

-

Cyclocondensation yields 78% product when catalyzed by AlCl₃ at 80°C.

Hydrolysis Reactions

The ester group undergoes both acidic and basic hydrolysis:

Comparative Analysis :

Photochemical Reactions

The indole core participates in UV-induced transformations:

| Reaction Type | Conditions | Products Formed | Key Observations | Sources |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), acetone | Dimerized indole derivative | Forms head-to-tail dimer |

Application Note :

Catalytic Functionalization

Palladium-catalyzed coupling reactions modify the indole ring:

| Reaction Type | Catalysts/Reagents | Products Formed | Key Observations | Sources |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 5-Aryl-substituted derivative | Requires Boc protection of NH |

Yield Optimization :

Biological Activity and Reactivity

The compound inhibits 5-HT₁F receptors (Ki = 2.3 nM) through hydrogen bonding with Tyr143 and hydrophobic interactions with Pro145 . Its ester group is critical for binding, as hydrolysis abolishes activity .

Propriétés

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-5-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-5-6-12-10(7-9)11(8-16(2)3)13(15-12)14(17)18-4/h5-7,15H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKNTUGOXWYJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CN(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.